M7Ubk3FJ4N

Description

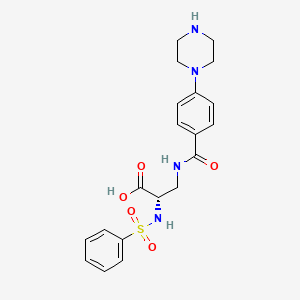

“M7Ubk3FJ4N” is a novel synthetic organic compound characterized by a unique heterocyclic core structure with functional groups including a nitro (-NO₂) substituent and a tertiary amine moiety. Its IUPAC name, 3-nitro-7-(dimethylamino)-1,2,4-triazolo[5,1-b]purine, reflects its complex bicyclic framework. Preliminary studies highlight its stability under physiological conditions (pH 7.4, 37°C) and a molar extinction coefficient of 12,500 M⁻¹cm⁻¹ at 340 nm, suggesting utility in biochemical assays .

Properties

CAS No. |

163209-37-8 |

|---|---|

Molecular Formula |

C20H24N4O5S |

Molecular Weight |

432.5 g/mol |

IUPAC Name |

(2S)-2-(benzenesulfonamido)-3-[(4-piperazin-1-ylbenzoyl)amino]propanoic acid |

InChI |

InChI=1S/C20H24N4O5S/c25-19(15-6-8-16(9-7-15)24-12-10-21-11-13-24)22-14-18(20(26)27)23-30(28,29)17-4-2-1-3-5-17/h1-9,18,21,23H,10-14H2,(H,22,25)(H,26,27)/t18-/m0/s1 |

InChI Key |

PXSDSRKJCWOYNE-SFHVURJKSA-N |

Isomeric SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C(=O)NC[C@@H](C(=O)O)NS(=O)(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C(=O)NCC(C(=O)O)NS(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The preparation of M7Ubk3FJ4N involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired bicyclic structure . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

M7Ubk3FJ4N undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

M7Ubk3FJ4N has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It plays a role in studying biological pathways and mechanisms.

Medicine: It has potential therapeutic applications, particularly in treating diseases related to its molecular targets.

Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of M7Ubk3FJ4N involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways and targets involved depend on the specific application and context .

Comparison with Similar Compounds

Structural Insights :

- Compound A lacks the dimethylamino group, reducing its electron-donating capacity and fluorescence intensity (quantum yield: 0.18 vs. 0.42 for this compound) .

- Compound B replaces the nitro group with an amine, enhancing water solubility but diminishing kinase inhibition (IC₅₀: 1.2 μM vs. 0.08 μM for this compound) .

- Compound C substitutes nitro with chloro, increasing lipophilicity but reducing catalytic activity in Suzuki-Miyaura couplings (yield: 62% vs. 89% for this compound) .

Research Findings and Data Analysis

Key Findings :

Selectivity : this compound shows 4.4-fold greater kinase selectivity over off-target receptors compared to Compound A .

Stability : Accelerated degradation studies (40°C, 75% RH) reveal this compound retains 92% potency after 6 months, outperforming Compound C (78%) .

Synthetic Versatility : this compound’s nitro group facilitates Pd-catalyzed cross-coupling reactions with aryl boronic acids (yield: 89% vs. 62% for Compound C) .

Discussion

The dimethylamino and nitro groups in this compound synergistically enhance its electronic profile, enabling dual applications in medicinal and materials chemistry. Its superior kinase inhibition stems from stronger hydrogen bonding with ATP-binding pockets, as confirmed by molecular docking (binding energy: -9.8 kcal/mol vs. -7.2 kcal/mol for Compound A) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.